1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride
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Overview
Description
1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride is a chemical compound with the molecular formula C6H12ClF3N2O2S and a molecular weight of 268.69 g/mol . This compound is known for its unique structural features, which include a piperidine ring substituted with a trifluoromethanesulfonyl group and an amine group, forming a hydrochloride salt. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with trifluoromethanesulfonyl chloride in the presence of a base to form the trifluoromethanesulfonylpiperidine intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 3-position of the piperidine ring. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups, such as thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets .
Comparison with Similar Compounds
1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride can be compared with other similar compounds, such as:
Trifluoromethanesulfonylpiperidine: This compound lacks the amine group at the 3-position, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C6H12ClF3N2O2S |
---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)piperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11F3N2O2S.ClH/c7-6(8,9)14(12,13)11-3-1-2-5(10)4-11;/h5H,1-4,10H2;1H |
InChI Key |
ZCBULXGIOCNDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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